

# Structure-Activity Relationship (SAR) of Azimilide Analogues: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: Azimilide hydrochloride

CAS No.: 149888-94-8

Cat. No.: B1662470

[Get Quote](#)

## Executive Summary

Azimilide (NE-10064) represents a unique subclass of Class III antiarrhythmic agents characterized by a hydantoin core.<sup>[1][2][3]</sup> Unlike pure IKr blockers (e.g., dofetilide), Azimilide exhibits a dual-blocking mechanism, inhibiting both the rapid (

) and slow (

) components of the delayed rectifier potassium current.<sup>[1][3][4]</sup>

This guide dissects the chemical architecture of Azimilide to elucidate the structural determinants required for this dual-channel blockade.<sup>[2][3]</sup> It analyzes the pharmacophore through three distinct regions: the lipophilic tail, the hydantoin scaffold, and the basic amine side chain.<sup>[3]</sup>

## Key Pharmacological Parameters

| Parameter       | Value                      | Significance                                        |
|-----------------|----------------------------|-----------------------------------------------------|
| Primary Target  | hERG ( ) & KvLQT1/minK ( ) | Dual blockade reduces reverse use-dependence.[1][2] |
| ( )             | -0.4 - 1.0 M               | High potency rapid component block.[1][3]           |
| ( )             | -3.0 M                     | Moderate potency slow component block.[1][3]        |
| Bioavailability | >80% (Human)               | High lipophilicity aids absorption.[1][3]           |
| Half-life       | ~114 hours                 | Slow elimination due to large .                     |

## Chemical Scaffold Analysis

The Azimilide molecule can be deconstructed into three pharmacophoric regions. Modifications in these zones drastically alter channel affinity and metabolic stability.[2][3]

## The Pharmacophore Map

The molecule consists of a chlorophenyl-furanyl tail (Lipophilic Zone), linked via an azomethine bond to a hydantoin ring (Scaffold), which is N-substituted with a basic piperazine chain (Cationic Zone).[1]



[Click to download full resolution via product page](#)

Figure 1: Pharmacophore segmentation of Azimilide showing the critical connectivity between the lipophilic tail and the cationic head.[1][3]

## Detailed SAR Analysis

### Region A: The Cationic Head (Basic Side Chain)

The distal nitrogen atom (protonated at physiological pH) is the primary anchor for potassium channel blockade.[1][3] It interacts with aromatic residues (Tyr652 and Phe656) in the hERG channel pore via cation-

interactions.[1][2][3]

- Tertiary Amine Necessity: The terminal nitrogen must be basic ( ).[1][2][3] Conversion to an N-oxide (a major metabolite) abolishes antiarrhythmic activity, confirming the requirement for a positive charge.[1][2][3]
- N-Methylation: The parent compound is N-methylated.[1][2][3] The metabolite desmethyl-azimilide retains Class III activity, indicating that the methyl group is not essential for binding, though it likely influences lipophilicity and blood-brain barrier penetration.[2][3]
- Linker Length: The alkyl chain connecting the hydantoin to the piperazine (butyl linker) positions the charged nitrogen at the optimal distance from the aromatic tail to span the channel pore.[3] Shortening this chain (< 3 carbons) significantly reduces potency.[1][3]

### Region B: The Hydantoin Core

The hydantoin ring serves as a non-aromatic, polar scaffold that orients the tail and head groups.<sup>[2][3]</sup>

- **Rigidity:** Unlike flexible alkyl chains, the hydantoin ring introduces constrained geometry.<sup>[2][3]</sup>
- **Metabolic Stability:** The ring itself is relatively stable, but it acts as the attachment point for the labile azomethine linker.<sup>[3]</sup>
- **Substitution:** The N3-position is the attachment point for the basic chain.<sup>[1][2][3]</sup> The C5-position is part of the double bond to the furan ring.<sup>[2][3]</sup>

## Region C: The Lipophilic Tail (Chlorophenyl-furan)

This region inserts into hydrophobic pockets within the channel vestibule.<sup>[1][2][3]</sup>

- **Halogenation:** The para-chloro substituent increases lipophilicity and metabolic resistance to ring oxidation.<sup>[1][2][3]</sup> Removal of the chlorine atom reduces potency.<sup>[2][3]</sup>
- **Furan Ring:** Acts as a spacer and contributes to the conjugated system extending from the phenyl ring to the azomethine bond.<sup>[3]</sup>
- **Azomethine Linkage (-CH=N-):** This is the metabolic "Achilles' heel."<sup>[1][2][3]</sup> In vivo cleavage of this bond yields 4-chloro-2-phenylfuroic acid and a hydantoin amine, both of which are inactive.<sup>[1][2][3]</sup> This confirms that the intact molecule is required for activity; it is not a prodrug.<sup>[2][3]</sup>

## Inverse SAR: Lessons from Metabolites

Analyzing metabolites provides definitive "negative SAR" data—modifications that destroy activity.<sup>[2][3]</sup>

| Compound               | Structural Change  | Activity ( ) | SAR Insight                                                        |
|------------------------|--------------------|--------------|--------------------------------------------------------------------|
| Azimilide              | Parent             | Potent       | Optimal pharmacophore.[1][2]                                       |
| Desmethyl-azimilide    | Loss of N-methyl   | Active       | vs amine is tolerated.[1][2]                                       |
| Azimilide N-oxide      | N-oxidation ( )    | Inactive     | Basic N is critical; charge delocalization ruins binding.[1][2][3] |
| Furoic Acid Metabolite | Cleavage of linker | Inactive     | Linker integrity is non-negotiable.[1][2][3]                       |

## Next-Generation Analogues (Kv1.5 Selectivity)

Recent research has utilized the Azimilide scaffold to develop atrial-selective agents (Kv1.5 blockers) to treat atrial fibrillation without ventricular pro-arrhythmia.[1][2][3]

Case Study: DDO-02005

- Modification: Replacement of the chlorophenyl-furan tail with specific arylmethylpiperidine moieties.
- Outcome: Shift in selectivity from hERG ( ) to Kv1.5 ( ).
- Mechanism: The hydantoin core is retained, but the "tail" volume is adjusted to fit the distinct pore architecture of Kv1.5 channels.[3]

## Experimental Protocols

## Synthesis of Azimilide Analogues

Context: General protocol for coupling the hydantoin core with the aldehyde tail.

Reagents:

- 1-Aminohydantoin derivative (with pre-attached basic side chain).[1][2][3]
- 5-(4-chlorophenyl)-2-furaldehyde.[1][2][3]
- Ethanol (solvent).[2][3]
- Catalytic acid (HCl or Acetic Acid).[2][3]

Workflow:

- Dissolution: Dissolve 1.0 eq of the 1-aminohydantoin intermediate in absolute ethanol.
- Addition: Add 1.1 eq of 5-(4-chlorophenyl)-2-furaldehyde.
- Reflux: Heat the mixture to reflux ( ) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
- Precipitation: Cool the reaction mixture to . The product typically precipitates as a solid.[2][3]
- Filtration: Collect the solid by vacuum filtration.[2][3]
- Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.
- Salt Formation: Dissolve the free base in ethanol and add 2.0 eq of concentrated HCl to generate the dihydrochloride salt.[3]



[Click to download full resolution via product page](#)

Figure 2: Synthetic pathway for the condensation of the hydantoin core with the aromatic aldehyde tail.<sup>[1][2][3][5]</sup>

## Electrophysiological Evaluation (Patch Clamp)

Context: Validating

and

blockade in mammalian cells (e.g., CHO or HEK293 stably expressing hERG or KvLQT1/minK).

- Cell Preparation: Culture cells on glass coverslips. Place in a recording chamber perfused with Tyrode's solution ( ).

- Pipette Solution:
  - (hERG): 130 mM KCl, 1 mM  
 , 5 mM EGTA, 10 mM HEPES, 5 mM MgATP.
  - (KvLQT1): Similar internal solution, but external solution may require specific blockers (e.g., chromanol 293B) to isolate currents if using native myocytes.[1][3]
- Voltage Protocol (  
):
  - Holding potential: -80 mV.[1][2][3]
  - Depolarizing step: +20 mV for 2 seconds (activates channels).[1][3]
  - Repolarizing step: -50 mV (elicits tail current).[1][2][3]
  - Measurement: Measure the peak tail current amplitude at -50 mV.
- Drug Application: Perfusion of Azimilide analogue (0.01 - 10  
M).[1][2][3] Allow 5-10 minutes for steady-state block.
- Analysis: Fit concentration-response curves to the Hill equation:  
[1][3]

## References

- Busch, A. E., et al. (1998).[2][6] "Blockade of HERG channels by the class III antiarrhythmic azimilide: mode of action." *British Journal of Pharmacology*. [2][3][6] [Link](#)
- Salata, J. J., & Brooks, R. R. (1997).[2] "Pharmacology of azimilide dihydrochloride (NE-10064), a class III antiarrhythmic agent." *Cardiovascular Drug Reviews*. [Link](#)[1][3]
- Yao, J. A., et al. (1997).[2] "Azimilide (NE-10064) can prolong or shorten the action potential duration in canine ventricular myocytes." [1][2][3][6] *Journal of Cardiovascular Electrophysiology*. [Link](#)

- Zhao, L., et al. (2022).[2][7] "Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link](#)[1][3]
- Duff, H. J., et al. (2005).[2] "The metabolic profile of azimilide in man: in vivo and in vitro evaluations." Journal of Pharmaceutical Sciences. [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [caymanchem.com](https://www.caymanchem.com) [[caymanchem.com](https://www.caymanchem.com)]
- 2. [medkoo.com](https://www.medkoo.com) [[medkoo.com](https://www.medkoo.com)]
- 3. Azimilide - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 4. Azimilide | C<sub>23</sub>H<sub>28</sub>ClN<sub>5</sub>O<sub>3</sub> | CID 9571004 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. Hydantoin, 1-((5-(p-fluorophenyl)-2-furanyl)methyleneamino)- | C<sub>14</sub>H<sub>10</sub>FN<sub>3</sub>O<sub>3</sub> | CID 9568687 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 6. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 7. [taylorandfrancis.com](https://www.taylorandfrancis.com) [[taylorandfrancis.com](https://www.taylorandfrancis.com)]
- To cite this document: BenchChem. [Structure-Activity Relationship (SAR) of Azimilide Analogues: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662470#structure-activity-relationship-of-azimilide-analogues>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)